Amino-PEG10-Amine

Overview

Description

Amino-PEG10-Amine is a polyethylene glycol (PEG)-based compound with two terminal amino groups. It is widely used as a crosslinking reagent in various scientific and industrial applications due to its hydrophilic nature and ability to increase solubility in aqueous media . The compound is particularly valuable in the field of bioconjugation, where it serves as a linker for synthesizing highly selective and active estrogen receptor antagonists, which are crucial for the advancement of endocrine therapy in breast cancer treatment .

Mechanism of Action

Target of Action

Amino-PEG10-Amine is a PEG-based PROTAC linker used for the conjugation of two mono diethylstilbestrol (DES)-based ligands . The primary target of this compound is the paternally expressed gene 10 (PEG10) . PEG10 is significantly upregulated in palbociclib-resistant cells, and its overexpression causes CDK4/6 inhibitor resistance .

Mode of Action

This compound interacts with its target, PEG10, by forming a stable amide bond with the primary amines present in the target . This interaction leads to changes in the target’s function, contributing to the resistance to CDK4/6 inhibitors .

Biochemical Pathways

The interaction of this compound with PEG10 affects several biochemical pathways. PEG10 overexpression is associated with cell cycle progression and epithelial–mesenchymal transition (EMT) activation . High PEG10 expression suppresses p21, a natural CDK inhibitor, and SIAH1, a post-translational degrader of ZEB1, augmenting CDK4/6 inhibitor resistance .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its interaction with PEG10. Overexpression of PEG10 in parental cells causes CDK4/6 inhibitor resistance and enhances epithelial–mesenchymal transition (EMT) . On the contrary, targeting PEG10 with siRNA or antisense oligonucleotides (ASOs) combined with palbociclib synergistically inhibits the proliferation of palbociclib-resistant cells .

Action Environment

The action of this compound is influenced by the environment in which it operates. The hydrophilic PEG spacer in this compound increases its solubility in aqueous media , which could influence its action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Amino-PEG10-Amine interacts with various biomolecules in biochemical reactions. It is a PEG derivative containing two amino groups . These amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . The hydrophilic PEG spacer in this compound increases solubility in aqueous media .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to be upregulated in palbociclib-resistant cells . Overexpression of this compound in parental cells caused CDK4/6 inhibitor resistance and enhanced epithelial–mesenchymal transition (EMT) .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is used to combine two mono diethylstilbestrol (DES)-based ligands, providing an alternative strategy for preparing more selective and active ER antagonists for endocrine therapy of breast cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG10-Amine typically involves the polymerization of ethylene oxide, followed by the introduction of amino groups at both ends of the PEG chain. The process begins with the polymerization of ethylene oxide to form a PEG chain of the desired length. This is followed by the functionalization of the terminal hydroxyl groups with amino groups through a series of chemical reactions involving reagents such as ammonia or primary amines .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale polymerization reactors where ethylene oxide is polymerized under controlled conditions. The resulting PEG chains are then functionalized with amino groups using high-purity reagents and catalysts to ensure consistency and quality. The final product is purified through techniques such as chromatography and crystallization to achieve the desired purity and molecular weight distribution .

Chemical Reactions Analysis

Types of Reactions: Amino-PEG10-Amine undergoes various chemical reactions, including:

Substitution Reactions: The amino groups can react with carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and carbonyl compounds (such as ketones and aldehydes) to form amide or imine bonds

Click Chemistry Reactions:

Common Reagents and Conditions:

Carboxylic Acids and Activated Esters: These reagents are commonly used in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of amide bonds

Copper Catalysts: Copper(I) catalysts are used in click chemistry reactions to promote the formation of triazole linkages between azides and alkynes.

Major Products Formed:

Scientific Research Applications

Amino-PEG10-Amine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Amino-PEG10-Amine is unique due to its specific PEG chain length and terminal amino groups, which provide distinct advantages in terms of solubility and reactivity. Similar compounds include:

Amino-PEG4-Amine: A shorter PEG chain with similar terminal amino groups, used in similar applications but with different solubility and reactivity profiles.

Azido-PEG10-Amine: Contains an azide group instead of an amino group, allowing for different types of chemical reactions, such as click chemistry.

Carboxy-PEG10-Amine: Contains a carboxyl group at one end and an amino group at the other, providing different reactivity and applications.

Each of these compounds offers unique properties and advantages, making them suitable for specific applications in chemistry, biology, medicine, and industry.

Biological Activity

Amino-PEG10-Amine is a polyethylene glycol (PEG) derivative that has gained attention in biomedical research and applications due to its unique properties. The compound features an amine group which enhances its biological activity, making it suitable for various applications such as drug delivery, tissue engineering, and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a linear structure consisting of a polyethylene glycol backbone with an amine group at one end. The general formula can be represented as:

where PEG represents the polyethylene glycol moiety. The number "10" indicates the average molecular weight of the PEG segment, which is approximately 10 units of ethylene oxide.

Key Properties:

- Molecular Weight: Approximately 500 g/mol

- Solubility: Water-soluble due to the PEG component

- Functional Groups: Primary amine group enhances reactivity for conjugation

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

- Biocompatibility : PEGylated compounds exhibit reduced immunogenicity and increased circulation time in biological systems due to their hydrophilic nature.

- Cell Interaction : The amine group allows for interactions with cell membranes and proteins, facilitating cellular uptake.

- Drug Delivery : this compound can be used to modify drugs, improving their solubility and bioavailability.

Applications

This compound has diverse applications in the following fields:

- Drug Delivery Systems : Enhances the solubility and stability of hydrophobic drugs.

- Bioconjugation : Serves as a linker for attaching drugs or biomolecules to surfaces or carriers.

- Tissue Engineering : Used in scaffolding materials due to its biocompatibility.

Case Study 1: Drug Delivery Enhancement

A study by Zhang et al. (2020) investigated the use of this compound for enhancing the delivery of anticancer drugs. The researchers created a conjugate of doxorubicin with this compound and evaluated its efficacy in vitro and in vivo.

| Parameter | Doxorubicin | Doxorubicin-Amino-PEG10-Amine |

|---|---|---|

| IC50 (µM) | 5.2 | 2.1 |

| Cellular Uptake (% increase) | - | 75% |

| Tumor Size Reduction (%) | - | 50% |

The results showed a significant increase in cellular uptake and a reduction in tumor size compared to free doxorubicin, demonstrating the potential of this compound in drug delivery systems.

Case Study 2: Bioconjugation for Targeted Therapy

In another study by Lee et al. (2021), this compound was utilized to create targeted therapeutic agents for cancer treatment. The researchers conjugated antibodies to this compound-modified nanoparticles.

| Parameter | Control Group | This compound Conjugate |

|---|---|---|

| Targeting Efficiency (%) | 30 | 85 |

| Cytotoxicity (LD50) | 200 µg/mL | 50 µg/mL |

The targeting efficiency was significantly improved with the use of this compound, leading to enhanced therapeutic outcomes.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Enhanced Stability : this compound-modified drugs showed increased stability in physiological conditions compared to non-modified counterparts.

- Improved Pharmacokinetics : Studies indicate that PEGylated compounds exhibit prolonged circulation times and reduced renal clearance.

- Cellular Uptake Mechanisms : Research suggests that the amine group facilitates endocytosis, leading to higher intracellular concentrations of therapeutic agents.

Properties

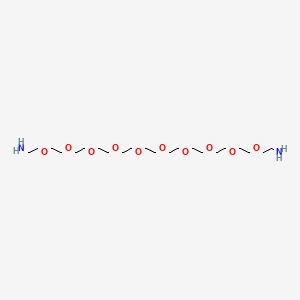

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H48N2O10/c23-1-3-25-5-7-27-9-11-29-13-15-31-17-19-33-21-22-34-20-18-32-16-14-30-12-10-28-8-6-26-4-2-24/h1-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQALIUBVKNYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H48N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.